Backbone Turn-Type Differentiation: L-c3Val vs D-c3Val
In a direct crystallographic comparison of two diastereomeric model dipeptides—tBuCO-L-Pro-L-c3Val-NHiPr and tBuCO-L-Pro-D-c3Val-NHiPr—both compounds accommodate a type II β-turn (βII-turn) in the solid state, stabilized by an NHiPr → tBuCO intramolecular hydrogen bond. However, the dipeptide incorporating L-c3Val additionally exhibits a distorted γ-turn centered at the cyclopropane residue, with a second intramolecular hydrogen bond between Pro-CO and NHiPr. This dual-turn architecture is absent in the D-c3Val dipeptide, which shows only the βII-turn [1]. The crystallographic data were obtained from single-crystal X-ray diffraction analysis of both dipeptides [1].
| Evidence Dimension | Solid-state backbone conformation (turn type) in Pro-c3Val dipeptide models |
|---|---|
| Target Compound Data | L-c3Val dipeptide: type II β-turn + distorted γ-turn (two intramolecular H-bonds: NHiPr→tBuCO and Pro-CO→NHiPr) |
| Comparator Or Baseline | D-c3Val dipeptide: type II β-turn only (single intramolecular H-bond: NHiPr→tBuCO); no γ-turn observed |
| Quantified Difference | Qualitative structural difference: L-c3Val induces two discrete turn conformations simultaneously; D-c3Val induces one. The γ-turn is sterically accessible only with the L-configuration at the c3Val Cα. |
| Conditions | Solid-state X-ray crystallography; model dipeptides tBuCO-L-Pro-L/D-c3Val-NHiPr; crystals obtained from appropriate solvent systems. |
Why This Matters
This stereochemistry-dependent dual-turn capability offers peptide designers predictable, tunable backbone folding: L-c3Val can nucleate both β- and γ-turns, whereas D-c3Val provides a pure β-turn scaffold—enabling rational selection based on desired secondary structure topology.
- [1] Jiménez, A. I.; Marraud, M.; Cativiela, C. Cyclopropane analogue of valine: influence of side chain orientation on peptide folding. Tetrahedron Lett. 2003, 44 (15), 3147–3150. DOI: 10.1016/S0040-4039(03)00514-8. View Source
